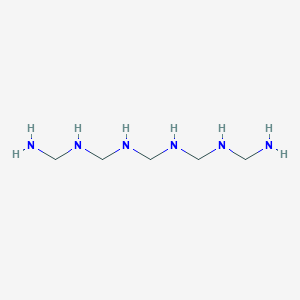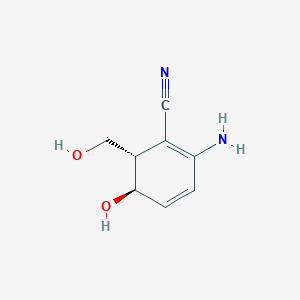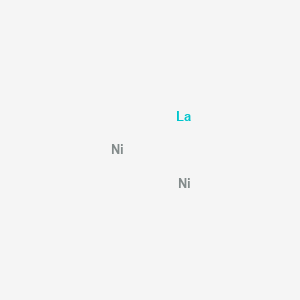
Lanthanum--nickel (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of lanthanum–nickel (1/2) typically involves high-temperature synthesis methods. One common method is the co-precipitation technique, where lanthanum and nickel salts are dissolved in a solution, followed by the addition of a precipitating agent to form a solid precursor. This precursor is then calcined at high temperatures to form the desired intermetallic compound . Industrial production methods often involve the use of high-purity raw materials and controlled atmospheres to ensure the formation of the desired phase and to prevent contamination .
Analyse Chemischer Reaktionen
Lanthanum–nickel (1/2) undergoes several types of chemical reactions, including oxidation, reduction, and hydrogenation. It can be oxidized by air at temperatures above 200°C and reacts with acids such as hydrochloric acid, sulfuric acid, and nitric acid at temperatures above 20°C . As a hydrogen storage alloy, it can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly high pressure and low temperature conditions. The hydrogen can be released by decreasing the pressure or increasing the temperature . Common reagents used in these reactions include hydrogen gas and various acids, with major products being the corresponding hydrides and oxides .
Wissenschaftliche Forschungsanwendungen
Lanthanum–nickel (1/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for hydrogenation reactions due to its ability to absorb and release hydrogen efficiently . In biology and medicine, lanthanum-doped nickel oxide nanoparticles have shown potential in antimicrobial applications . In industry, it is used in the production of hydrogen storage materials, fuel cells, and as a catalyst in various chemical processes . Additionally, its unique hydrogen storage properties make it valuable in the development of hydrogen fuel technologies .
Wirkmechanismus
The mechanism by which lanthanum–nickel (1/2) exerts its effects is primarily related to its ability to absorb and release hydrogen. The compound forms a hydride by absorbing hydrogen atoms into its crystal lattice, creating a stable hydrogen storage material. When the pressure is reduced or the temperature is increased, the hydrogen is released from the lattice, making it available for various applications . This process involves the formation and breaking of metal-hydrogen bonds, which are facilitated by the unique crystal structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Lanthanum–nickel (1/2) can be compared to other similar compounds such as lanthanum pentanickel (LaNi5), lanthanum triniobium (LaNb3), and lanthanum trititanium (LaTi3). While all these compounds have hydrogen storage capabilities, lanthanum–nickel (1/2) is unique due to its specific crystal structure and higher hydrogen storage capacity . Lanthanum pentanickel, for example, has a similar structure but different hydrogen absorption and release characteristics . Other similar compounds include lanthanum–nickel (1/3) and lanthanum–nickel (2/7), which also exhibit unique properties and applications .
Eigenschaften
CAS-Nummer |
12306-14-8 |
|---|---|
Molekularformel |
LaNi2 |
Molekulargewicht |
256.292 g/mol |
IUPAC-Name |
lanthanum;nickel |
InChI |
InChI=1S/La.2Ni |
InChI-Schlüssel |
SMNJVCYHCWPYRB-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



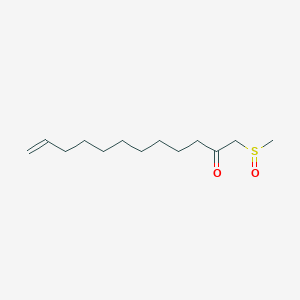

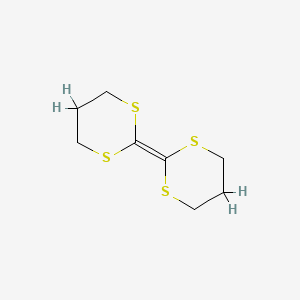
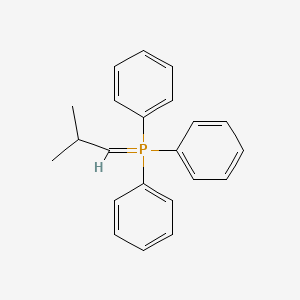
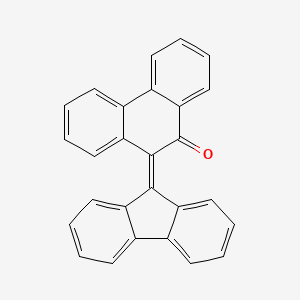
![1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene](/img/structure/B14714621.png)

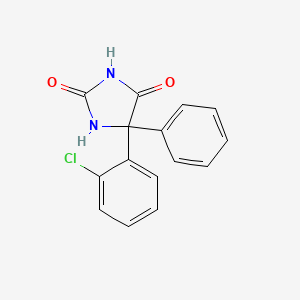
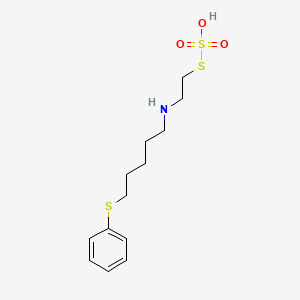
![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
